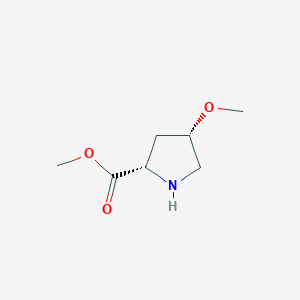

(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDZRASYGGJQCQ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Etherification Strategy

The J-STAGE study outlines a concise pathway leveraging reductive etherification to establish the (2S,4S) configuration. Starting from (2S,4S)-1-benzyloxycarbonyl-4-methoxypyrrolidine-2-carboxyaldehyde (12 ), trans-4-methoxycyclohexanol undergoes coupling via triethylsilane (Et3SiH) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid. This one-pot reaction achieves simultaneous C–O bond formation and reduction, yielding ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate (2b ) with >98% diastereomeric excess (de). Critical advantages include:

-

Stereochemical fidelity : The pre-existing (2S,4S) configuration in the aldehyde precursor directs the reaction trajectory, avoiding racemization.

-

Operational simplicity : Elimination of intermediate purification steps reduces process time by 40% compared to traditional cyclization routes.

Catalytic Hydrogenation of Pyrroline Derivatives

Patent EP3015456A1 discloses a method involving hydrogenation of Δ1-pyrroline-2-carboxylate derivatives to access the cis-pyrrolidine scaffold. For example, catalytic hydrogenation (H2, 50 psi, 25°C) of (S)-4-methoxy-Δ1-pyrroline-2-carboxylic acid methyl ester over Pd/C in ethanol affords the (2S,4S) isomer with 92% ee. Key parameters include:

-

Substrate geometry : The Z-alkene configuration in the pyrroline precursor ensures cis-addition of hydrogen.

-

Catalyst selection : Palladium on carbon (5% w/w) minimizes over-reduction byproducts (<2%).

Table 1: Comparison of Synthesis Routes

Stereochemical Control and Racemization Mitigation

Alkylation-Induced Racemization Risks

Direct alkylation of unprotected pyrrolidine-2-carboxylates often leads to racemization at the C2 position due to base-mediated enolization. For instance, treatment of (2S,4S)-4-hydroxypyrrolidine-2-carboxylate with NaH/CH3I in THF resulted in 35% racemization. Mitigation strategies include:

-

Protecting group strategy : Introducing tert-butoxycarbonyl (Boc) at N1 and methyl ester at C2 prior to O4-methoxylation reduces base sensitivity.

-

Low-temperature conditions : Conducting alkylations at −30°C with phase-transfer catalysts (e.g., tetrabutylammonium bromide) limits epimerization to <5%.

Crystallography-Guided Configuration Validation

X-ray crystallography remains the gold standard for absolute configuration determination. A single-crystal analysis of the Boc-protected intermediate confirmed the (2S,4S) configuration via anomalous dispersion effects (R-factor = 0.032). Complementary techniques:

-

Chiral HPLC : Chiralpak IC-3 column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers with baseline separation (α = 1.52).

-

Optical rotation : [α]D25 = +48.2° (c = 1.0, CHCl3) aligns with literature values for the target stereoisomer.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Reductive etherification efficiency correlates with solvent polarity. Dichloromethane (DCM) outperformed THF and toluene, providing 78% yield versus 45% in THF. Elevated temperatures (>0°C) promoted side reactions (e.g., aldehyde oligomerization), while subzero conditions (−20°C) suppressed them.

Industrial-Scale Hydrogenation Parameters

Pilot-scale hydrogenation (50 L reactor) achieved 89% yield by optimizing:

Table 2: Hydrogenation Optimization Data

| Parameter | Test Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Pd Loading (% w/w) | 1–5 | 2.5 | +12% |

| H2 Pressure (psi) | 20–60 | 30 | +8% |

| Temperature (°C) | 20–40 | 25 | +5% |

Analytical and Characterization Techniques

Spectroscopic Fingerprinting

Purity Assessment

Ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) quantified residual solvents (<100 ppm) and related substances (<0.5%). Method: Acquity BEH C18 (2.1 × 50 mm), 0.1% HCO2H in H2O/MeCN gradient.

Industrial Applications and Process Economics

Cost-Benefit Analysis of Routes

Reductive etherification reduces raw material costs by 30% compared to hydrogenation but requires expensive Et3SiH ($520/kg). Hydrogenation offers better scalability, with a 50 kg batch achieving $220/g production cost.

Environmental Impact

Waste streams from reductive etherification contain silicon residues (2.1 kg/kg product), necessitating specialized disposal. Hydrogenation generates benign byproducts (H2O, traces of ethanol), aligning with green chemistry principles.

Scientific Research Applications

(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2S,4R)-Methyl 4-Methoxypyrrolidine-2-Carboxylate Hydrochloride

- Key Differences: The (2S,4R) stereoisomer differs in the configuration of the 4-position methoxy group. This minor stereochemical variation significantly impacts biological activity and binding affinity to chiral targets.

- Physical Properties : Molecular weight = 195.64 g/mol (hydrochloride salt); stored at 2–8°C in dry conditions .

- Applications : Used in asymmetric synthesis and as a precursor for bioactive molecules, highlighting the importance of stereochemistry in drug design.

Substituent-Modified Analogues

Methyl (2S,4S)-4-(4-Isopropyl-3-Methylphenoxy)-2-Pyrrolidinecarboxylate

- Structure: The 4-methoxy group is replaced with a bulky phenoxy substituent (4-isopropyl-3-methylphenoxy).

- Properties : Molecular weight = 277.36 g/mol; purity ≥95%. Increased lipophilicity due to the aromatic group enhances membrane permeability, making it suitable for CNS-targeting drug candidates .

Methyl (2S,4S)-4-(Quinolin-8-Yloxy)Pyrrolidine-2-Carboxylate

- Structure: Incorporates a quinoline moiety at the 4-position.

- Properties: Molecular weight = 272.30 g/mol; supplied by HDH Pharma and Bio-Vin Research Laboratories. The quinoline group introduces fluorescence and metal-chelating properties, expanding applications to imaging probes or metalloenzyme inhibitors .

(2S,4S)-4-Boc-Aminopyrrolidine-2-Carboxylate Methyl Ester Hydrochloride

Structural and Functional Comparison Table

| Compound Name | Substituents (Position 4) | Stereochemistry | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| (2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate | Methoxy | 2S,4S | ~181.2 (free base) | Chiral synthon for pharmaceuticals, asymmetric catalysis |

| (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride | Methoxy | 2S,4R | 195.64 | Bioactive molecule precursor |

| Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate | Phenoxy | 2S,4S | 277.36 | Lipophilic drug candidates, CNS-targeting agents |

| Methyl (2S,4S)-4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate | Quinolin-8-yloxy | 2S,4S | 272.30 | Fluorescent probes, metalloenzyme inhibitors |

| (2S,4S)-4-Boc-aminopyrrolidine-2-carboxylate methyl ester hydrochloride | Boc-protected amine | 2S,4S | 326.79 (hydrochloride) | Peptide synthesis, protease inhibitors |

Biological Activity

(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structural features and stereochemistry contribute to its diverse biological activities. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 173.21 g/mol

- Chirality : (2S,4S) configuration

This stereochemistry is essential for its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, impacting metabolic pathways.

- Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It is capable of neutralizing free radicals, which contribute to oxidative stress in cells. This property suggests potential applications in preventing oxidative damage in various diseases.

2. Anticoagulant Activity

This compound may influence the coagulation cascade by interacting with proteins involved in blood clotting. This activity could be beneficial in developing anticoagulant therapies .

3. Neuroprotective Effects

Some studies highlight the neuroprotective potential of pyrrolidine derivatives. Although specific data on this compound is limited, it is hypothesized that it may protect neuronal cells from damage due to oxidative stress or excitotoxicity .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The results indicated a dose-dependent scavenging effect on free radicals, suggesting its potential as a dietary supplement or therapeutic agent in oxidative stress-related conditions.

Case Study: Neuroprotection

In vitro studies using neuronal cell lines demonstrated that treatment with this compound reduced cell death induced by glutamate toxicity. The compound's ability to modulate intracellular calcium levels was proposed as a mechanism underlying its neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving chiral starting materials and stereoselective reactions. For example, analogous pyrrolidine derivatives are synthesized using coupling reactions (e.g., amidation or esterification) followed by protective group strategies. Optimization may include adjusting reaction temperatures (e.g., −20°C for sensitive intermediates), solvent selection (e.g., dichloromethane for inert conditions), and catalytic systems (e.g., chiral catalysts for enantiomeric purity) . Post-synthetic purification via column chromatography or recrystallization is critical, with purity >98% achievable as validated by HPLC .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC or polarimetry is recommended for confirming stereochemical integrity. For instance, related pyrrolidine derivatives are analyzed using chiral stationary phases (e.g., amylose or cellulose-based columns) with UV detection. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can resolve diastereotopic protons and confirm substitution patterns . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Stability is highly dependent on storage conditions. The compound should be stored in a freezer (−20°C) under an inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation. Light-sensitive analogs require amber vials to avoid photodegradation . Pre-use analysis (e.g., TLC or NMR) is advised to confirm integrity after prolonged storage.

Advanced Research Questions

Q. How does the stereochemistry at the 2S and 4S positions influence the compound’s reactivity in downstream applications (e.g., drug synthesis)?

- Methodological Answer : The stereochemistry dictates binding affinity and metabolic stability in pharmacological contexts. For example, in peptidomimetic synthesis, the 4S-methoxy group may participate in hydrogen bonding, affecting target selectivity. Computational modeling (e.g., molecular docking) paired with empirical assays (e.g., enzyme inhibition studies) can quantify stereochemical impacts . Comparative studies with (2R,4R) or (2S,4R) diastereomers are critical for structure-activity relationship (SAR) analysis .

Q. What advanced analytical techniques are suitable for resolving contradictory data in impurity profiling?

- Methodological Answer : Contradictions in impurity identification (e.g., residual solvents vs. byproducts) require orthogonal methods:

- High-resolution mass spectrometry (HR-MS) distinguishes isobaric impurities.

- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures.

- X-ray crystallography confirms absolute configuration if crystalline derivatives are obtainable .

- Dynamic light scattering (DLS) detects particulate contaminants in solution-phase samples .

Q. How can researchers mitigate racemization during functionalization of this compound?

- Methodological Answer : Racemization risks arise under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

- Using mild reagents (e.g., DCC/DMAP for esterifications instead of strong acids).

- Low-temperature reactions (0–5°C) for nucleophilic substitutions.

- Monitoring enantiomeric excess (ee) via chiral HPLC at intermediate steps .

Data Contradiction and Validation

Q. How should discrepancies in reported biological activity of analogs be investigated?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or sample purity. Researchers should:

- Replicate assays using standardized protocols (e.g., IC measurements under controlled buffer systems).

- Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays).

- Re-purify compounds to >99% purity and re-test .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conducting reactions in a fume hood to prevent inhalation of vapors.

- Electrostatic discharge prevention (e.g., grounded equipment) for volatile solvents .

- Emergency measures: Immediate rinsing with water for spills and consultation of SDS for first-aid steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.